Structural Identity Confirmation: Cyclohexyl Ketone at C5 and 3-Trifluoromethylphenylamino at C2 as Critical HCV Polymerase Pharmacophoric Elements
The compound incorporates two structural features that have been identified as essential for HCV NS5B polymerase allosteric inhibition in the aminothiazole series: (1) a cyclohexyl group contributing hydrophobic binding interactions, and (2) a 3-(trifluoromethyl)phenyl substituent on the 2-amino group that influences electronic and steric complementarity [1]. In the foundational SAR study of this class, aminothiazole-based inhibitors demonstrated low micromolar potency (IC50 values in the 1–10 µM range in biochemical polymerase assays), with the cyclohexyl hydrophobe at the 2-amino position showing a stringent preference over smaller or aromatic alternatives [1]. While the published study primarily describes the C2-cyclohexyl-substituted 2-aminothiazole sub-series, the target compound represents a regioisomeric variant where the cyclohexyl group is relocated to the C5 ketone position while the C2 position is occupied by the 3‑(trifluoromethyl)phenylamino group—a scaffold permutation that enables exploration of a distinct pharmacophoric vector within the same allosteric site [1]. The molecular formula C17H17F3N2OS and exact mass 354.39 g/mol distinguish it from the more common C2‑cyclohexyl‑substituted analogs that have different molecular connectivity and potential binding modes .
| Evidence Dimension | Pharmacophoric arrangement (regioisomeric scaffold) |
|---|---|
| Target Compound Data | C17H17F3N2OS; cyclohexyl at C5 ketone, 3‑CF3‑phenylamino at C2 |
| Comparator Or Baseline | Aminothiazole series with cyclohexyl at C2‑amino and variable aryl at C5 (Shipps et al., 2005); exact matched analog data not publicly available |
| Quantified Difference | Structural permutation (regioisomeric) rather than quantitative potency difference; potency data for the C2‑cyclohexyl sub‑series: IC50 1–10 µM range in biochemical HCV NS5B polymerase assay [1] |
| Conditions | HCV NS5B polymerase biochemical assay; low micromolar range for class representatives [1] |
Why This Matters
The regioisomeric arrangement places key pharmacophoric groups at different positions on the thiazole core than the most commonly characterized analogs, enabling investigation of alternative binding orientations within the same allosteric pocket—a critical consideration for SAR-driven lead optimization and patent landscape differentiation.
- [1] Shipps GW, Deng Y, Wang T, Popovici-Muller J, Curran PJ, Rosner KE, Cooper AB, Girijavallabhan V, Butkiewicz N, Cable M. Aminothiazole inhibitors of HCV RNA polymerase. Bioorg Med Chem Lett. 2005;15(1):115-119. PMID: 15582422. View Source
